

# In-Depth Technical Guide: Toxicological Profile of Impentamine Dihydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Impentamine dihydrobromide |           |
| Cat. No.:            | B582877                    | Get Quote |

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the toxicological profile of **Impentamine dihydrobromide**. However, a thorough review of publicly available scientific literature and safety data reveals a significant lack of specific toxicological studies for this compound. The information presented herein is based on its known pharmacological activity and toxicological data for structurally related compounds. All data should be interpreted with caution and is intended for research purposes only.

#### Introduction

Impentamine dihydrobromide, also known as VUF 4702, is a potent and highly selective histamine H3 receptor antagonist.[1][2][3] It belongs to the class of 4(5)-( $\omega$ -aminoalkyl)-1H-imidazole compounds and has been a subject of pharmacological research to understand its role in modulating the histaminergic system.[1] Despite its well-characterized activity at the H3 receptor, a comprehensive toxicological profile for Impentamine dihydrobromide is not available in the public domain. This guide synthesizes the limited available information and provides a perspective based on related chemical structures.

### **Pharmacological Profile**

**Impentamine dihydrobromide** is characterized by its high affinity and selectivity for the histamine H3 receptor, with a pA2 value of 8.4, demonstrating its high efficacy in guinea pig jejunum.[1][4] It displays over 30,000-fold selectivity over H1 and H2 receptors.[2][3]



Interestingly, while primarily classified as an antagonist, it can also act as a partial agonist in SK-N-MC cells that express human H3 receptors.[2][3] Furthermore, central administration of Impentamine has been shown to produce antinociceptive effects, potentially through a mechanism independent of H1, H2, or H3 receptors.[2][3]

#### **Mechanism of Action & Signaling Pathway**

The primary mechanism of action of **Impentamine dihydrobromide** is the blockade of histamine H3 receptors. These receptors are primarily located in the central nervous system and act as presynaptic autoreceptors on histaminergic neurons, inhibiting the synthesis and release of histamine. By antagonizing these receptors, Impentamine increases the release of histamine and other neurotransmitters, leading to its stimulant and nootropic effects.



Click to download full resolution via product page

Caption: Mechanism of Impentamine dihydrobromide at the histamine H3 receptor.



### **Toxicological Data**

A comprehensive search of scientific databases and regulatory agency websites did not yield any specific toxicological studies on **Impentamine dihydrobromide**. Therefore, quantitative data such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and information on ADME (Absorption, Distribution, Metabolism, and Excretion), genotoxicity, carcinogenicity, and reproductive toxicity are not available.

The table below is provided as a template, but remains unpopulated due to the absence of data.

| Toxicological<br>Endpoint       | Species       | Route of<br>Administration | Value         | Reference     |
|---------------------------------|---------------|----------------------------|---------------|---------------|
| Acute Toxicity (LD50)           | Not Available | Not Available              | Not Available | Not Available |
| Sub-chronic<br>Toxicity (NOAEL) | Not Available | Not Available              | Not Available | Not Available |
| Genotoxicity                    | Not Available | Not Available              | Not Available | Not Available |
| Carcinogenicity                 | Not Available | Not Available              | Not Available | Not Available |
| Reproductive<br>Toxicity        | Not Available | Not Available              | Not Available | Not Available |

## Potential Toxicological Concerns Based on Chemical Class

While no specific data exists for **Impentamine dihydrobromide**, it is prudent to consider the toxicological profiles of other imidazole-containing compounds. It is crucial to emphasize that these are general concerns for the chemical class and may not be applicable to **Impentamine dihydrobromide**.

 Carcinogenicity: Some imidazole derivatives have been investigated for carcinogenic potential. For instance, 4-methylimidazole, a structurally simpler imidazole, has been shown



to be a carcinogen in mice. Another imidazole-containing compound, dacarbazine (DTIC), is an antineoplastic agent that has demonstrated carcinogenic properties in rats.

Reproductive and Fetal Toxicity: A study on a different histamine H3 receptor antagonist,
DL76, indicated a low incidence of reproductive and fetal malformations in mice, specifically affecting the length of long bones. This was observed at doses that also provided protection against seizures.

These findings highlight potential areas for future toxicological investigation of **Impentamine dihydrobromide** but do not constitute evidence of toxicity for this specific compound.

#### **Experimental Protocols**

Due to the absence of published toxicological studies on **Impentamine dihydrobromide**, no experimental protocols for such studies can be provided. A standard toxicological evaluation would typically involve a battery of tests as outlined by regulatory bodies such as the OECD, FDA, and EPA.

Below is a logical workflow for a hypothetical toxicological assessment of a novel compound like **Impentamine dihydrobromide**.





Click to download full resolution via product page

Caption: A generalized workflow for toxicological evaluation of a new chemical entity.

#### Conclusion

The available scientific literature on **Impentamine dihydrobromide** (VUF 4702) is focused on its pharmacological properties as a potent and selective histamine H3 receptor antagonist. There is a notable absence of published data regarding its toxicological profile. While the pharmacological activity is well-documented, the lack of safety and toxicity data represents a significant knowledge gap. Any research or development involving this compound should be preceded by a thorough toxicological evaluation. The potential toxicological concerns associated with the broader class of imidazole-containing compounds warrant consideration in the design of future safety studies. Researchers are strongly advised to consult Material Safety Data Sheets (MSDS) from suppliers and to handle the compound with appropriate precautions in a laboratory setting.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Constitutive activity of histamine h(3) receptors stably expressed in SK-N-MC cells: display of agonism and inverse agonism by H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High constitutive activity of native H3 receptors regulates histamine neurons in brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Constitutive activity of the histamine H3 receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel H3 receptor antagonists. Sulfonamide homologs of histamine PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Toxicological Profile of Impentamine Dihydrobromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b582877#toxicological-profile-of-impentamine-dihydrobromide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com